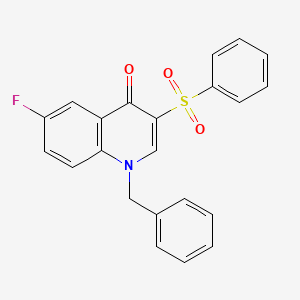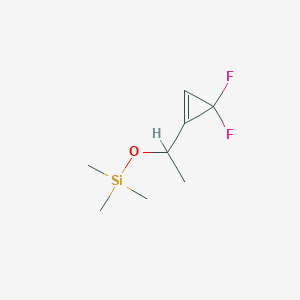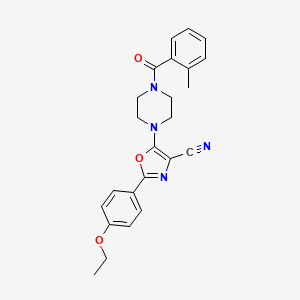![molecular formula C16H18N2O B2453054 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide CAS No. 1436169-10-6](/img/structure/B2453054.png)
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives has been developed . This method involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .
Chemical Reactions Analysis
The reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . Prop-2-ynylsulfonium salts act as C2 synthons in the reactions providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .
Applications De Recherche Scientifique
Solubility and Thermodynamic Behavior
Research on compounds like 4-aminobenzamide, which share a structural resemblance with 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide, has focused on understanding their solubility in different solvents and the thermodynamic properties associated with their dissolution. For instance, the solubility of 4-aminobenzamide in various solvents has been measured, and models like the Modified Apelblat, Nonrandom Two-Liquid, and Wilson models have been applied to correlate temperature and solubility. These studies provide insights into the dissolution behavior of such compounds, which is crucial for their application in pharmaceutical formulations and chemical reactions (Ouyang et al., 2019).
Photocatalytic Degradation
The photocatalytic degradation of structurally similar compounds has been explored as a means of environmental remediation. For example, the photodecomposition of propyzamide, a compound related to benzamides, has been studied using titanium dioxide-loaded adsorbent supports. These studies highlight the potential of benzamide derivatives in environmental applications, particularly in the degradation of harmful organic compounds in water (Torimoto et al., 1996).
Anticonvulsant Activity
Benzamide derivatives have been investigated for their anticonvulsant properties. Research has shown that certain 4-aminobenzamides exhibit significant anticonvulsant effects, highlighting their potential use in the development of new antiepileptic drugs. This area of research is critical for expanding the treatment options available for epilepsy and related seizure disorders (Clark et al., 1984).
Synthesis and Characterization of Polymers
Benzamide derivatives have also been utilized in the synthesis and characterization of novel polymers. Studies have focused on synthesizing new diamines and polymerizing them with various anhydrides to produce polyimides with unique properties. These polymers have applications in the fields of materials science and engineering, offering possibilities for creating new materials with specific mechanical and thermal properties (Butt et al., 2005).
Propriétés
IUPAC Name |
4-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-6-12-18(11-5-2)13-14-7-9-15(10-8-14)16(19)17-3/h2,7-10H,11-13H2,1,3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDWEQYAKDQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)




![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)
![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)
![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)
